N-(4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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Overview
Description
N-(4-METHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that features a thiazole ring, a phenylcarbamoyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylcarbamoyl chloride with 2-amino-1,3-thiazole-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvents, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the phenylcarbamoyl moiety can be reduced to an alcohol.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-(4-HYDROXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE.
Reduction: Formation of N-(4-METHOXYPHENYL)-2-{2-[(PHENYLCARBINOL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE.
Substitution: Formation of halogenated derivatives of the thiazole ring.
Scientific Research Applications
N-(4-METHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(4-METHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of enzymes involved in disease pathways, thereby exerting therapeutic effects. The compound may also interact with cellular signaling pathways, modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)CYCLOPROPANE-1-CARBOXAMIDE: Shares the methoxyphenyl group but has a different core structure.
N-(4-METHOXYPHENYL)BENZAMIDE: Similar in having the methoxyphenyl group but differs in the amide linkage.
N-(4-METHOXYPHENYL)THIAZOLE-4-CARBOXAMIDE: Contains the thiazole ring but lacks the phenylcarbamoyl group.
Uniqueness
N-(4-METHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H18N4O3S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C19H18N4O3S/c1-26-16-9-7-14(8-10-16)20-17(24)11-15-12-27-19(22-15)23-18(25)21-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25) |
InChI Key |
NTOMLQLEESPOJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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